molecular formula C12H19NO3 B1447767 Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1440960-67-7

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B1447767
M. Wt: 225.28 g/mol
InChI Key: QAIHVJYVIUKZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the CAS Number: 1440960-67-7 . It has a molecular weight of 225.29 and a linear formula of C12H19NO3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • This compound is used as a reactant in the synthesis of pharmaceuticals .
    • It is particularly used in the creation of CNS penetrant CXCR2 antagonists, which are being researched for potential treatment of CNS demyelinating .
  • Chemical Synthesis

    • This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
  • Chemical Space Exploration

    • This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
    • This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
  • Chemical Synthesis

    • This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
  • Chemical Space Exploration

    • This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
    • This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
  • Chemical Synthesis
    • This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHVJYVIUKZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 3
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 4
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 5
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 6
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

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